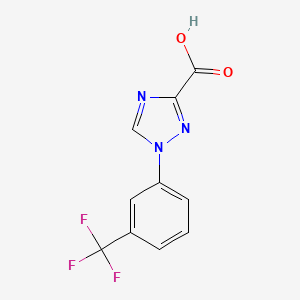

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Übersicht

Beschreibung

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of certain groups, facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

Trifluoromethyl-substituted aromatic compounds have been associated with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Pharmacokinetics

Some trifluoromethyl-substituted compounds have been noted for their reliable pharmacokinetic properties .

Result of Action

The presence of a trifluoromethyl group can enhance the potency of certain drugs, suggesting that this compound may have significant biological effects .

Action Environment

It’s worth noting that trifluoromethyl-substituted compounds are generally considered to be environmentally stable

Biologische Aktivität

1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245648-27-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas, including anticancer, antibacterial, and antifungal activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a subject of extensive research.

- Molecular Formula : C10H6F3N3O2

- Molecular Weight : 247.17 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its mechanisms and effects on different biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit potent anticancer properties. In vitro studies have shown that compounds containing the triazole moiety can inhibit the growth of various cancer cell lines. For instance, studies involving similar triazole compounds have demonstrated their ability to inhibit NF-κB signaling pathways, which are crucial in cancer progression .

Case Study :

A study evaluated the cytotoxic effects of triazole derivatives against a panel of 60 human cancer cell lines. Compounds were tested at varying concentrations (10^-4 M to 10^-8 M), revealing that some derivatives exhibited over 60% growth inhibition in multiple cell lines . This suggests that this compound could possess similar or enhanced anticancer activity.

Antibacterial and Antifungal Activity

Triazoles are also recognized for their antibacterial and antifungal properties. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against resistant bacterial strains. In vitro tests have indicated that triazole derivatives can inhibit the growth of multidrug-resistant bacteria by reducing the minimum inhibitory concentration (MIC) required for effective treatment .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Anticancer | Various Triazole Derivatives | >60% growth inhibition in cancer cell lines |

| Antibacterial | Triazole with CF3 group | Reduced MIC against resistant strains |

| Antifungal | Similar Triazole Compounds | Effective against fungal infections |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cancer progression.

- Enhanced Solubility and Stability : The triazole structure improves the solubility and metabolic stability of the compound, enhancing its bioavailability .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antifungal Activity

The compound exhibits significant antifungal properties, making it a candidate for developing antifungal agents. Research has shown that triazole derivatives can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, studies have indicated that compounds similar to 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid demonstrate efficacy against Candida species and Aspergillus spp. .

Antitumor Properties

There is emerging evidence that triazole derivatives possess antitumor activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a selective inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones. This characteristic can be beneficial in drug design and development .

Agricultural Applications

Fungicides

In agriculture, this compound is being explored as a potential fungicide. Its structural similarities to existing agricultural fungicides suggest it could effectively control fungal diseases in crops. Field trials are necessary to evaluate its efficacy against specific pathogens affecting crops like wheat and corn .

Plant Growth Regulators

Research indicates that triazole compounds can also function as plant growth regulators, influencing plant growth and development processes. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can serve as a building block for synthesizing advanced materials with tailored properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices may enhance the mechanical properties and durability of materials used in various industrial applications .

Case Studies

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with KMnO₄ in acidic media yields CO₂ and generates the corresponding triazolyl radical intermediate, which can dimerize or react with electrophiles.

-

Selective oxidation of the thiophene moiety (when present in analogs) using H₂O₂/CF₅CO₃H produces sulfoxide derivatives .

Substitution Reactions

The triazole ring participates in nucleophilic aromatic substitutions (SNAr) due to electron deficiency from the trifluoromethyl group:

| Reaction Type | Conditions | Products |

|---|---|---|

| Amide Formation | SOCl₂ → NH₃ (2-step) | 1-(3-CF₃Ph)-1H-1,2,4-triazole-3-carboxamide |

| Esterification | MeOH/H₂SO₄ (reflux) | Methyl ester derivative |

| Halogenation | PCl₅/PBr₃ | 3-Chloro/bromo-triazole analogs |

These substitutions retain the trifluoromethyl group’s integrity, critical for maintaining bioactivity.

Cycloaddition and Click Chemistry

The triazole core facilitates Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (CuAAC):

-

Reaction with terminal alkynes (e.g., phenylacetylene) in THF/H₂O with CuSO₄/sodium ascorbate yields 1,4-disubstituted triazoles .

-

Regioselectivity is influenced by the trifluoromethyl group’s electron-withdrawing effect, favoring 1,4-substitution over 1,5-isomers .

Example Reaction:

Decarboxylation

Thermal or acid-catalyzed decarboxylation (150–200°C) removes the COOH group, forming 3-unsubstituted triazoles:

-

Mechanism : Protonation of the carboxylate followed by CO₂ release generates a resonance-stabilized triazolide intermediate.

-

Applications : Provides access to simpler triazole scaffolds for further functionalization.

Metal Coordination

The carboxylic acid and triazole nitrogen atoms act as ligands for transition metals:

| Metal | Coordination Site | Application |

|---|---|---|

| Cu(II) | N4 (triazole), O (carboxyl) | Catalysis in C–N coupling |

| Fe(III) | O (carboxyl) | Magnetic materials synthesis |

Comparative Reactivity of Analogues

Substituents profoundly influence reactivity:

| Analog | Reactivity Trend | Key Feature |

|---|---|---|

| 5-Thien-2-yl derivative | Higher electrophilicity at C5 | Thiophene π-conjugation |

| 5-Cyclopropyl derivative | Enhanced stability in radical reactions | Strain-free cyclopropyl ring |

| 1-Phenyl-5-CF₃ derivative | Faster esterification kinetics | Steric shielding by CF₃ group |

Mechanistic Insights from DFT Studies

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXIOKBTUWPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744464 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-27-4 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.